molecular formula C23H32N2OS B13790441 17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one CAS No. 95440-99-6

17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one

Cat. No.: B13790441
CAS No.: 95440-99-6
M. Wt: 384.6 g/mol
InChI Key: QXMDNFHOPKWABW-XAFQUIJGSA-N
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Description

17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by the presence of a thiazole ring attached to the androstane skeleton, which imparts unique chemical and biological properties. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one typically involves the following steps:

    Starting Material: The synthesis begins with androst-4-en-3-one, a common steroidal precursor.

    Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and an alpha-halo ketone.

    Methylamino Substitution: The methylamino group is introduced via nucleophilic substitution, where a methylamine reacts with the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Formation of 17-keto derivatives.

    Reduction: Formation of 17-hydroxy derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of pharmaceutical formulations and as a chemical intermediate.

Mechanism of Action

The mechanism of action of 17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This can result in changes in gene expression, protein synthesis, and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Androst-4-en-3-one: A precursor in the synthesis of various steroidal compounds.

    17-beta-Hydroxyandrost-4-en-3-one: A naturally occurring steroid with similar structural features.

    Nandrolone: An anabolic steroid with a similar androstane skeleton.

Uniqueness

17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one is unique due to the presence of the thiazole ring and the methylamino group, which impart distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and differentiate it from other androstane derivatives.

Properties

CAS No.

95440-99-6

Molecular Formula

C23H32N2OS

Molecular Weight

384.6 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H32N2OS/c1-22-10-8-15(26)12-14(22)4-5-16-17-6-7-19(20-13-27-21(24-3)25-20)23(17,2)11-9-18(16)22/h12-13,16-19H,4-11H2,1-3H3,(H,24,25)/t16-,17-,18-,19+,22-,23-/m0/s1

InChI Key

QXMDNFHOPKWABW-XAFQUIJGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C4=CSC(=N4)NC)CCC5=CC(=O)CC[C@]35C

Canonical SMILES

CC12CCC3C(C1CCC2C4=CSC(=N4)NC)CCC5=CC(=O)CCC35C

Origin of Product

United States

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